4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole

Übersicht

Beschreibung

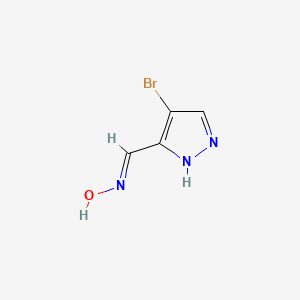

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole is an organic compound with a unique structure that includes a bromine atom, a nitroso group, and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-nitroanisole with suitable reagents to introduce the nitroso group and form the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like organolithium compounds .

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole can be compared with similar compounds such as:

4-Bromo-3-nitroanisole: Similar in structure but lacks the pyrazole ring.

4-Bromo-3-nitrobenzaldehyde: Contains a nitro group and a bromine atom but has an aldehyde group instead of a pyrazole ring.

4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains a bromine atom and a formyl group but has a thiophene ring instead of a pyrazole ring

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Biologische Aktivität

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole is an organic compound notable for its unique structure, which incorporates a bromine atom, a nitroso group, and a pyrazole ring. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 190.00 g/mol

- CAS Number : 175276-45-6

- Melting Point : 77-79 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-nitroanisole with suitable reagents to introduce the nitroso group and form the pyrazole ring. The reaction conditions often require specific catalysts and controlled temperatures to achieve high yields and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitroso group is capable of participating in redox reactions, while the bromine atom can engage in halogen bonding. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects.

Reported Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory : Certain pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.

- Antimicrobial : Some studies suggest that pyrazole derivatives possess antimicrobial properties against various pathogens.

- Anticancer : Pyrazoles have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-3-nitroanisole | Structure | Moderate anti-inflammatory effects |

| 4-Bromo-3-nitrobenzaldehyde | Structure | Antimicrobial activity |

| 4-Bromo-3-methyl-1H-pyrazole | Structure | Potential anticancer properties |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of COX enzymes compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

(NE)-N-[(4-bromo-1H-pyrazol-5-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8)/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKIWUINGPQCHL-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=C1Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425455 | |

| Record name | 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-45-6 | |

| Record name | 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.